molecular formula CH3CH2Br<br>C2H5Br<br>CH3CH2Br<br>C2H5B B045996 Bromoethane CAS No. 74-96-4

Bromoethane

Cat. No. B045996
CAS RN: 74-96-4
M. Wt: 108.97 g/mol
InChI Key: RDHPKYGYEGBMSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Bromoethane can be synthesized through several methods, including the addition of hydrogen bromide to ethene or the substitution of bromine for a diazonium group in an aromatic compound. A notable synthesis approach involves the use of 1-bromo-1-lithioethene, which undergoes 1,2-addition with aldehydes and ketones to afford 2-bromo-1-alken-3-ols in moderate to excellent yield. This method demonstrates the reagent's utility in producing various 1-substituted 1-bromoethene products (Novikov & Sampson, 2005).

Molecular Structure Analysis

The molecular structure of bromoethane consists of a two-carbon alkyl chain with a bromine atom attached to one end. This structure is pivotal for its reactivity, allowing for nucleophilic substitution reactions that are foundational to its use in organic synthesis.

Chemical Reactions and Properties

Bromoethane participates in various chemical reactions, including nucleophilic substitutions and eliminations, due to its alkyl halide structure. It serves as a precursor to other chemicals through reactions such as Grignard reactions, where it is transformed into more complex organic compounds.

Physical Properties Analysis

Bromoethane is a colorless liquid at room temperature with a boiling point of 38.4°C. Its physical properties, including volatility and solubility in organic solvents, make it a valuable solvent and intermediate in organic synthesis.

Chemical Properties Analysis

Chemically, bromoethane is characterized by its reactivity towards nucleophiles, making it a versatile alkylating agent. Its chemical behavior is exemplified in its use in the synthesis of 1-bromo-3,3-bis(2-bromoethyl)alkanes, indicating its utility in constructing complex molecular architectures (Bairamov, Douglass, & Kaszyński, 1998).

Scientific Research Applications

  • Agricultural Applications :

    • Bromoethane effectively breaks dormancy in potato mini-tubers, encouraging sprouting and impacting tuber weight (Alexopoulos et al., 2009).
    • It increases metabolic activity in potato tubers before visible bud sprouting, roughly 10 days post-treatment (Akoumianakis et al., 2008).
    • Two consecutive treatments improved overall response in potato tuber sprouting and yield, with variable interactions between cultivars and treatments (Coleman & Coleman, 1986).
  • Health and Safety Research :

    • Bromoethane exposure has been linked to the induction of endometrial neoplasms in mice, potentially involving upregulated estrogen receptor alpha expression (Aoyama et al., 2005).
    • Inhalation of bromoethane in rats and mice at concentrations of 5,000 or 10,000 ppm can be lethal, with effects varying by species and exposure duration (Roycroft, 1989).
  • Chemical and Environmental Applications :

    • The atmospheric oxidation of bromoethane, which involves hydrogen abstraction from the alpha carbon, is the most energetically favored pathway for this process (Martínez-Avilés et al., 2007).
    • Pyrolysis of bromoethane under certain conditions generates various hydrocarbons like methane, ethylene, acetylene, and others (Vin et al., 2018).
    • Synchrotron radiation has been employed to study the kinetics of photoionization and photodissociation of bromoethane (Zhang Yunwu, 1999).
  • Industrial and Engineering Research :

    • Bromoethane can be reclaimed from sodium bromide to prepare it with high purity and efficiency (Lei Jun-feng, 2006).
    • Bromochoromethane, a fire-safe fuel additive containing bromoethane, has been tested in diesel engines (Gray & Johnston, 1975).

Safety And Hazards

Bromoethane is highly flammable and is suspected of causing cancer . It is harmful if swallowed or inhaled . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, using personal protective equipment as required, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

bromoethane
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InChI

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3
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InChI Key

RDHPKYGYEGBMSE-UHFFFAOYSA-N
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Canonical SMILES

CCBr
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Molecular Formula

C2H5Br, Array, CH3CH2Br
Record name ETHYL BROMIDE
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DSSTOX Substance ID

DTXSID6020199
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Molecular Weight

108.97 g/mol
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Physical Description

Ethyl bromide appears as a colorless volatile liquid. Slightly soluble in water and denser than water. Flash point below 0 °F. Vapors are heavier than air. Toxic by inhalation. Irritates skin and eyes. Used to make pharmaceuticals and as a solvent., Liquid, Colorless to yellow liquid with an ether-like odor; Note: A gas above 101 degrees F; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless to yellow liquid with an ether-like odor., Colorless to yellow liquid with an ether-like odor. [Note: A gas above 101 °F.]
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Boiling Point

101.1 °F at 760 mmHg (NTP, 1992), 38.2 °C, 38.4 °C, 101 °F
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Flash Point

-10 °F (NTP, 1992), -20 °C, -20 °C, -4 °F (Closed cup), -20 °C c.c., -10 °F, <4 °F
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Solubility

less than 1 mg/mL at 61 °F (NTP, 1992), In water, 9,000 mg/L at 25 °C, In water, 1.067, 0.965, 0.914, and 0.896 g/100 g water at 0, 10, 20, and 30 °C, respectively, Miscible with ethanol, ether, chloroform, Miscible with organic solvents, Solubility in water, g/100ml at 20 °C: 0.91, 0.9%
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Density

1.46 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.4604 g/cu cm at 20 °C, Bulk density: 12-12.1 lb/gal, Relative density (water = 1): 1.4, 1.46
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Vapor Density

3.76 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.76 (Air = 1), Relative vapor density (air = 1): 3.76, 3.76
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Vapor Pressure

375 mmHg at 68 °F ; 400 mmHg at 70 °F (NTP, 1992), 467.0 [mmHg], 467 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 51, 375 mmHg
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Product Name

Bromoethane

Color/Form

Liquid, Colorless, volatile liquid, Colorless to yellow liquid ... [Note: A gas above 101 degrees F]

CAS RN

74-96-4
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Melting Point

-182 °F (NTP, 1992), -118.4 °C, -119 °C, -182 °F
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Synthesis routes and methods I

Procedure details

100 mmol/hr of ethane and 10 mmol/hr dibromoethane are fed to a reactor containing a zirconia catalyst held at 300° C. A product distribution of 91 mmol/hr ethane 18 mmol/hr ethyl bromide and 1 mmol/hr dibromoethane is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
zirconia
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Magnesium turnings (3.87 g) were charged into a round bottom flask. Tetrahydrofuran (15 mL) was added to the flask. A solution of ethyl bromide (16 g in 60 mL tetrahydrofuran) was prepared and 10 mL of this solution was slowly charged to the round bottom flask. Iodine (30 mg) was added to the reaction mixture and stirred at 25° C. to 32° C. for 5 minutes. The reaction mixture was warmed to 27° C. and the remaining amount of ethyl bromide was added slowly over 30 minutes. The reaction mixture was heated to gentle reflux for 30 minutes and was then cooled to 0° C. 2-Chloro-6-methylaniline (22.86 g) was added drop-wise at 0° C. and the temperature of the reaction mixture was slowly raised to 20° C. to 25° C. Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate (10 g) dissolved in tetrahydrofuran (60 mL) was slowly added to the reaction mixture over 30 minutes. The reaction mixture was stirred for 3 hours. The reaction mixture was poured slowly into 25% ammonium chloride solution (200 mL) with stirring. Ethyl acetate (200 mL) was added and stirred for 30 minutes, filtered, suck dried, and dried under vacuum at 40° C. to 45° C. to obtain the title compound.
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
3.87 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
22.86 g
Type
reactant
Reaction Step Six
Quantity
10 g
Type
reactant
Reaction Step Seven
Quantity
60 mL
Type
solvent
Reaction Step Seven
Quantity
200 mL
Type
reactant
Reaction Step Eight
Quantity
30 mg
Type
catalyst
Reaction Step Nine

Synthesis routes and methods III

Procedure details

Magnesium turnings (12.16 g) were charged into a round bottom flask. Tetrahydrofuran (50 mL) was added to the flask. A solution of ethyl bromide (50.2 g in 200 mL tetrahydrofuran) was prepared and 20 mL of this solution was slowly charged to the round bottom flask. Iodine (30 mg) was added. The reaction mixture was stirred at 20° C. to 22° C. for 10 minutes and the remaining amount of ethyl bromide was added slowly over 30 minutes. The reaction mixture was heated to gentle reflux for 30 minutes and cooled to 0° C. to −10° C. 2-Chloro-6-methylaniline (72.4 g) was added drop-wise at 0° C. and the temperature of the reaction mixture was slowly raised to 20° C. Ethyl 2-amino-1,3-thiazole-5-carboxylate (20 g) dissolved in tetrahydrofuran (200 mL) was slowly added to the reaction mixture over 60 minutes. The reaction mixture was stirred for 3 hours. The progress of the reaction was monitored by thin layer chromatography. The reaction mixture was further stirred for 16 hours and then poured slowly into 25% ammonium chloride solution (200 mL) with stirring. The oily layer was separated, diluted with ethyl acetate (200 mL), and washed with 2 N hydrochloric acid (200 mL). The layers were separated and the pH of the aqueous layer was adjusted to between 8 and 9 with saturated sodium bicarbonate solution (300 ml) and extracted with ethyl acetate (2×100 mL). The oily layer was collected, concentrated, and further purified by column chromatography to obtain the title compound.
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.16 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
72.4 g
Type
reactant
Reaction Step Five
Quantity
20 g
Type
reactant
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
200 mL
Type
reactant
Reaction Step Seven
Quantity
30 mg
Type
catalyst
Reaction Step Eight

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromoethane
Reactant of Route 2
Bromoethane
Reactant of Route 3
Bromoethane
Reactant of Route 4
Reactant of Route 4
Bromoethane
Reactant of Route 5
Reactant of Route 5
Bromoethane
Reactant of Route 6
Reactant of Route 6
Bromoethane

Citations

For This Compound
11,000
Citations
GM Kosolapoff - Journal of the American Chemical Society, 1948 - ACS Publications
Carboxymethoxylamine has been used fre-quently as a ketone reagent, for instance in the isolation of-estradiol from human pregnancy urine. 1 It can be synthesized by thesimple pro-…
Number of citations: 138 pubs.acs.org
AJ Cole, MD Mia, GE Miller, PFD Shaw - Radiochimica Acta, 1966 - degruyter.com
… tended to be greatest in bromoethane samples which had been kept for … bromoethane before irradiation (Table 2) and it is possible that small concentrations may accrue in bromoethane …
Number of citations: 10 www.degruyter.com
J Zhang, DP Roek, JE Chateauneuf… - Journal of the …, 1997 - ACS Publications
This paper reports on the solvent effect on energy transfer reactions in supercritical CO 2 . The energy transfer reactions are studied by steady-state and time-resolved fluorescence …
Number of citations: 87 pubs.acs.org
M Martínez-Avilés, CM Rosado-Reyes… - The Journal of …, 2007 - ACS Publications
… A bromoethane concentration of 170 mg/L has been reported for municipal … bromoethane exists entirely in the vapor phase in the atmosphere. The Henry's law constant for bromoethane …
Number of citations: 7 pubs.acs.org
W Wang, K Wang, Q Zhao, Y Liu - Journal of Environmental Chemical …, 2022 - Elsevier
To enhance simultaneous bioelectrochemical treatment of excess sludge and refractory wastewater, a microbial fuel cell powered electro-Fenton system (MFCⓅEFs) with the co-…
Number of citations: 2 www.sciencedirect.com
N Vin, F Battin-Leclerc, O Herbinet - Journal of Analytical and Applied …, 2018 - Elsevier
… The pyrolysis of bromoethane under dilute atmosphere and … of 975 K and an inlet mole fraction of bromoethane of 0.01. In the TR, … reaction pathways during bromoethane pyrolysis. They …
Number of citations: 8 www.sciencedirect.com
K Tanabe - Spectrochimica Acta Part A: Molecular Spectroscopy, 1972 - Elsevier
Infrared absorption intensities of fundamental bands of 1,2-dichloro-, 1,2-dibromo- and 1-chloro-2-bromoethane have been measured in the vapor phase and in the pure liquid phase. …
Number of citations: 133 www.sciencedirect.com
National Toxicology Program - … technical report series, 1989 - pubmed.ncbi.nlm.nih.gov
Bromoethane is an alkylating agent used primarily as a chemical intermediate in various organic syntheses. In toxicology and carcinogenesis studies, groups of F344/N rats and …
Number of citations: 7 pubmed.ncbi.nlm.nih.gov
WK Coleman - American Potato Journal, 1983 - Springer
… Bromoethane was evaluated for its suitability to induce dormant tubers to sprout. Bromoethane … In fall greenhouse trials, bromoethane treatment of whole tubers of the cultivars Red …
Number of citations: 57 link.springer.com
CA Picut, H Aoyama, JW Holder, LS Gold… - Experimental and …, 2003 - Elsevier
Chloroethane, bromoethane and ethylene oxide represent a … mice (chloroethane 86%, bromoethane 56%) and a lower … , and squamous cell carcinomas for bromoethane, and as …
Number of citations: 17 www.sciencedirect.com

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